

Sophoraflavanone G: A Potential Inhibitor of STAT Signaling Pathways

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Compound of Interest		
Compound Name:	Sophoraflavanone I	
Cat. No.:	B1164414	Get Quote

Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription (STAT) proteins are a family of transcription factors that play a pivotal role in cellular signaling, governing processes such as cell growth, differentiation, and apoptosis. Dysregulation of the JAK/STAT signaling pathway is frequently implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. Consequently, the identification of small molecules that can modulate STAT signaling is of significant interest for therapeutic development.

This document provides detailed application notes and protocols for investigating Sophoraflavanone G (SG), a prenylated flavonoid isolated from plants of the Sophora genus, as a potential inhibitor of STAT signaling. While the initial topic specified **Sophoraflavanone I**, the preponderance of scientific literature points to Sophoraflavanone G as the compound with demonstrated inhibitory effects on the STAT pathway. **Sophoraflavanone I** and G are distinct molecules, and there is currently a lack of evidence for **Sophoraflavanone I** as a direct STAT signaling inhibitor. Therefore, these notes will focus on the well-documented activities of Sophoraflavanone G.

Sophoraflavanone G has been shown to inhibit the tyrosine phosphorylation of STAT3 and STAT5, key activation steps in the STAT signaling cascade.[1][2] This inhibition is attributed to



the suppression of upstream kinases, including Janus kinases (JAKs) and Src family kinases. [1][2] These application notes will guide researchers in characterizing the inhibitory effects of Sophoraflavanone G on STAT signaling in relevant cellular models.

Data Presentation

The following tables summarize the quantitative data on the biological activities of Sophoraflavanone G from various studies.

Table 1: Inhibitory Concentrations of Sophoraflavanone G on Cell Viability

Cell Line	Assay Type	IC50 / Effective Concentration	Reference
BT-549 (Triple- Negative Breast Cancer)	MTT Assay	~25 µM	[3]
MDA-MB-231 (Triple- Negative Breast Cancer)	MTT Assay	~30 µM	
HL-60 (Human Leukemia)	MTT Assay	3-30 μM (dose- dependent increase in apoptosis)	
KG-1a (Acute Myeloid Leukemia)	MTT Assay	Time- and dose- dependent suppression of proliferation	
EoL-1 (Acute Myeloid Leukemia)	MTT Assay	Time- and dose- dependent suppression of proliferation	

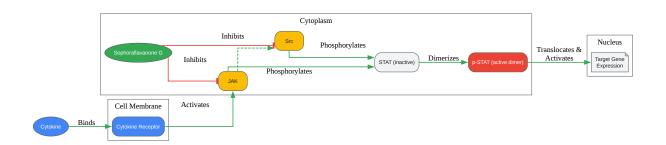
Table 2: Effective Concentrations of Sophoraflavanone G on Inflammatory Markers

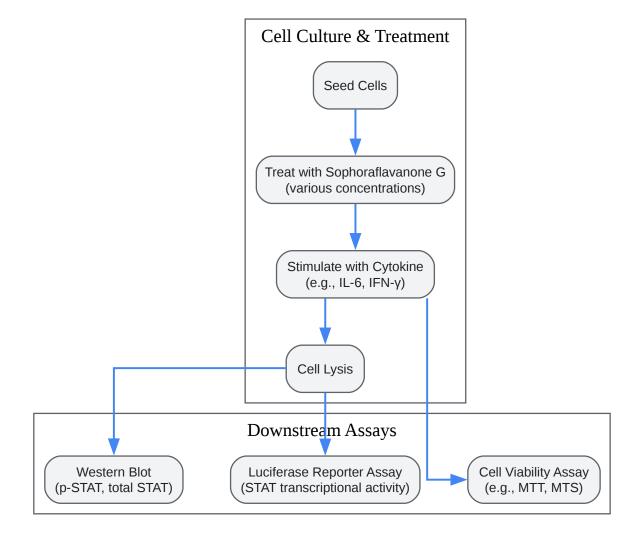


Cell Line	Treatment	Effect	Concentration	Reference
RAW 264.7 (Mouse Macrophages)	Lipopolysacchari de (LPS)	Inhibition of Prostaglandin E2 (PGE2) production via COX-2 down- regulation	1-50 μΜ	

Signaling Pathways and Experimental Workflows JAK/STAT Signaling Pathway and Inhibition by Sophoraflavanone G









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References

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